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In-Depth Technical Guide: Ald-Ph-PEG4-bis-PEG4-propargyl

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Compound of Interest

Compound Name: Ald-Ph-PEG4-bis-PEG4-propargyl

Cat. No.: B11928589

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **Ald-Ph-PEG4-bis-PEG4-propargyl**, a branched heterobifunctional PEG linker. This reagent is of significant interest in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Compound Properties

Ald-Ph-PEG4-bis-PEG4-propargyl is a complex molecule designed with specific functional groups to facilitate the linkage of biomolecules to therapeutic agents or other chemical entities. The key features of this linker include an aldehyde group, two terminal propargyl (alkyne) groups, and a polyethylene glycol (PEG) backbone.

The aldehyde group provides a reactive site for conjugation with molecules containing amine or hydrazide functionalities, forming a stable imine or hydrazone bond, respectively. The two propargyl groups are available for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-containing molecules. The PEG component enhances the solubility and biocompatibility of the resulting conjugate.

Based on available data for the structurally analogous compound "Aldehyde-PEG4-bis-PEG4-alkyne," the following quantitative information has been compiled. It is presumed that "**Ald-Ph-PEG4-bis-PEG4-propargy!**" corresponds to this compound, where "Ald" is an abbreviation for



aldehyde, "Ph" for a phenyl group within the aldehyde moiety, and "propargyl" is synonymous with alkyne for the terminal functional groups.

Quantitative Data Summary

The molecular formula and weight for Aldehyde-PEG4-bis-PEG4-alkyne are consistently reported across multiple suppliers.[1][2][3] This information is summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C50H80N4O19	[1][2][3]
Molecular Weight	1041.18 g/mol	[1][3]
Purity	≥90%	[1]

Experimental Protocols

The functional groups of **Ald-Ph-PEG4-bis-PEG4-propargyl** lend themselves to well-established bioconjugation protocols. Below are generalized methodologies for utilizing its reactive ends.

Aldehyde-Amine Conjugation (Reductive Amination)

- Preparation of Reaction Buffer: Prepare a solution of the amine-containing biomolecule in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 6.5-7.5.
- Reaction Initiation: Add a 5- to 20-fold molar excess of Ald-Ph-PEG4-bis-PEG4-propargyl
 to the biomolecule solution.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature to form the initial Schiff base.
- Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture to reduce the Schiff base to a stable secondary amine linkage.
- Quenching and Purification: Quench any remaining aldehyde groups and purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess



reagents.

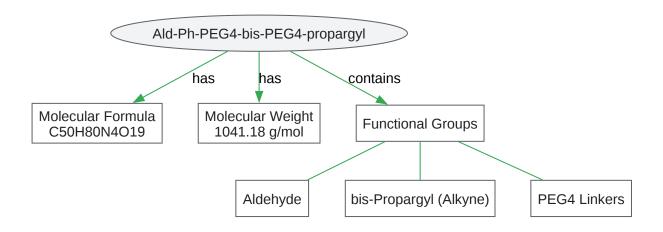
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reactant Preparation: Dissolve the azide-containing molecule and the propargylfunctionalized molecule (either before or after conjugation via the aldehyde group) in a suitable solvent system, often a mixture of a polar organic solvent (e.g., DMSO, t-butanol) and water.
- Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a copper(I) salt like copper(I) bromide. A copper-chelating ligand (e.g., TBTA) is often included to stabilize the copper(I) oxidation state.
- Reaction Execution: Add the copper catalyst system to the mixture of the azide and alkyne reactants.
- Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
- Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic methods to remove the copper catalyst and unreacted starting materials.

Visualizations Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the chemical's name, its constituent parts, and its key physicochemical properties.



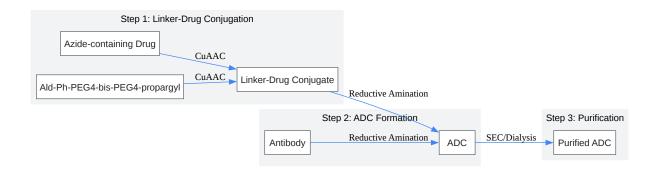


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Caption: Relationship between the compound name and its properties.

Experimental Workflow for ADC Synthesis

This diagram outlines a typical workflow for synthesizing an antibody-drug conjugate (ADC) using Ald-Ph-PEG4-bis-PEG4-propargyl.



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Caption: Workflow for ADC synthesis.

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References

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